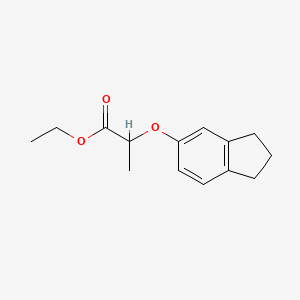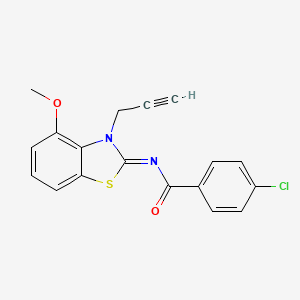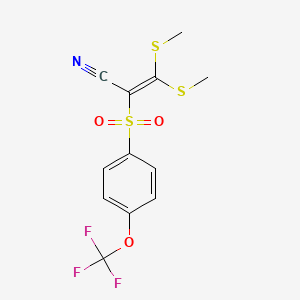
3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile is a chemical compound with the CAS number 1024436-77-8 . It is offered by various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of 3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile can be found in chemical databases .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
- The compound has been explored for use in fluorescent molecular probes. Solvatochromic dyes, like this compound, exhibit strong solvent-dependent fluorescence, crucial for studying biological events and processes due to their long emission wavelength, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Molecular Structure and Photophysical Properties
- The compound’s molecular structure, particularly the interaction between its electron-donor and -acceptor groups, makes it significant for studying photophysical properties and molecular interactions. These interactions are crucial in determining the compound's self-assembly behaviors and optical properties (Percino et al., 2016).
Synthesis of Novel Substituted Compounds
- This chemical has been used in the synthesis of novel substituted 1,5-benzothiazepines, which have various applications, including medicinal chemistry. These compounds were analyzed for their frontier molecular orbitals, providing insights into the reactivity of the molecule (Chhakra et al., 2019).
Electrosynthesis Applications
- It has also been used in electrosynthesis research, particularly in the study of sulfur-containing compounds from vinyl sulfones with a cyano group. This is important in understanding the formation and properties of sulfur-containing compounds (Kunugi et al., 1999).
Development of Polyamides
- The compound plays a role in the development of soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides are notable for their high thermal stability, low dielectric constants, and high transparency, making them useful in various industrial applications (Liu et al., 2013).
Stereoselective Preparation of CF3-substituted Enediynes
- It has been used in the stereoselective preparation of CF3-substituted enediynes, highlighting its importance in the field of organic synthesis and the development of new molecular structures (Jeon et al., 2007).
Quantum Chemical Investigations
- Quantum chemical investigations of similar compounds have provided insights into their structural, electro-optical, and charge-transport properties. This is crucial for the development of materials with specific electronic properties (Irfan et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3-bis(methylsulfanyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S3/c1-20-11(21-2)10(7-16)22(17,18)9-5-3-8(4-6-9)19-12(13,14)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYSIGSKUWQWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthio-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-methylbenzamide](/img/structure/B2426771.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
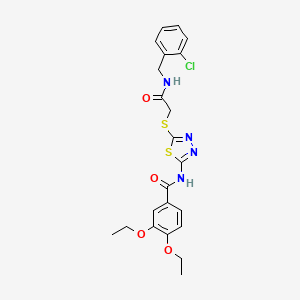

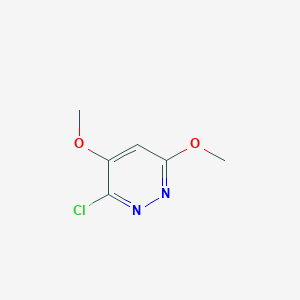

![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)

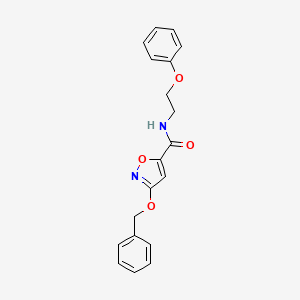
![(7-(2-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2426788.png)
